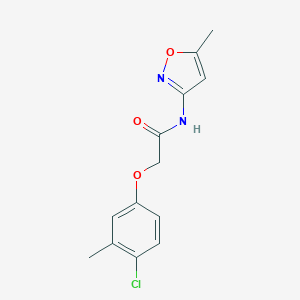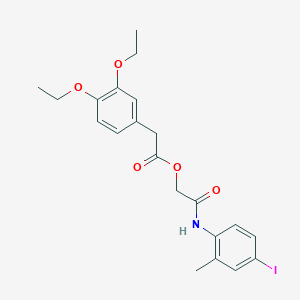![molecular formula C15H16O3 B283995 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka bean, sweet clover, and cinnamon. Coumarin has been extensively studied for its various biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its various biological and pharmacological properties. It has been found to possess anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties. Coumarin has been used as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one is not fully understood. It has been suggested that 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one exerts its biological and pharmacological effects by inhibiting various enzymes such as cytochrome P450, lipoxygenase, and tyrosinase. Coumarin has also been found to interact with various receptors such as the adenosine receptor, the serotonin receptor, and the cannabinoid receptor.
Biochemical and Physiological Effects:
Coumarin has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and inhibit platelet aggregation. Coumarin has also been found to have a positive effect on glucose metabolism and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages and limitations for lab experiments. Its advantages include its low cost, availability, and ease of synthesis. Its limitations include its low solubility in water, instability in acidic and basic solutions, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one. One direction is the development of new 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one derivatives with improved biological and pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the biological and pharmacological effects of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one. Additionally, the potential use of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease should be explored.
In conclusion, 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one is a naturally occurring compound with various biological and pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one is needed to fully understand its potential as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
Coumarin can be synthesized by several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst such as sodium acetate. The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of a phenol with an aldehyde in the presence of a catalyst such as piperidine.
Eigenschaften
Molekularformel |
C15H16O3 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
2,4,8,9-tetramethyl-2,3-dihydrofuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C15H16O3/c1-7-5-12-13(9(3)10(4)15(16)18-12)14-11(7)6-8(2)17-14/h5,8H,6H2,1-4H3 |
InChI-Schlüssel |
IZOCDEGYCNSNCP-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C3=C(C=C2C)OC(=O)C(=C3C)C |
Kanonische SMILES |
CC1CC2=C(O1)C3=C(C=C2C)OC(=O)C(=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)


![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)